molecular formula C13H17NO B11899470 2-(tert-Butyl)-5-methoxy-1H-indole

2-(tert-Butyl)-5-methoxy-1H-indole

Cat. No.: B11899470
M. Wt: 203.28 g/mol
InChI Key: KAPVGGRTOZBSHR-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-methoxy-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The tert-butyl group and methoxy group attached to the indole core significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5-methoxy-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and tert-butyl halides.

    Alkylation Reaction: The tert-butyl group is introduced via an alkylation reaction. This involves the reaction of 5-methoxyindole with a tert-butyl halide (e.g., tert-butyl chloride) in the presence of a strong base like potassium carbonate or sodium hydride.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5-methoxy-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: 2-(tert-Butyl)-5-methoxy-1H-indoline.

    Substitution: 3-bromo-2-(tert-Butyl)-5-methoxy-1H-indole.

Scientific Research Applications

2-(tert-Butyl)-5-methoxy-1H-indole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-1H-indole: Lacks the methoxy group, resulting in different reactivity and properties.

    5-Methoxy-1H-indole: Lacks the tert-butyl group, affecting its steric and electronic characteristics.

    2-(tert-Butyl)-3-methyl-1H-indole: Contains a methyl group at the 3-position, altering its substitution pattern.

Uniqueness

2-(tert-Butyl)-5-methoxy-1H-indole is unique due to the presence of both the tert-butyl and methoxy groups, which confer distinct steric and electronic effects. These groups influence its reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-tert-butyl-5-methoxy-1H-indole

InChI

InChI=1S/C13H17NO/c1-13(2,3)12-8-9-7-10(15-4)5-6-11(9)14-12/h5-8,14H,1-4H3

InChI Key

KAPVGGRTOZBSHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)OC

Origin of Product

United States

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